tert-Butyl 4H-3,1-benzothiazine-7-carboxylate
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Overview
Description
tert-Butyl 4H-3,1-benzothiazine-7-carboxylate: is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains both sulfur and nitrogen atoms. The tert-butyl group attached to the carboxylate moiety enhances its stability and solubility, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4H-3,1-benzothiazine-7-carboxylate typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure, often promoted by concentrated sulfuric acid, to yield the desired benzothiazine compound . The reaction conditions can be adjusted to introduce various substituents at different positions on the benzothiazine ring, allowing for the creation of diverse derivatives .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The scalability of the synthesis makes it feasible for large-scale production, catering to the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4H-3,1-benzothiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
tert-Butyl 4H-3,1-benzothiazine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4H-3,1-benzothiazine-7-carboxylate involves its interaction with biological targets through hydrogen bonding and π–π interactions. The sulfur and nitrogen atoms in the thiazine ring can act as hydrogen bond acceptors, facilitating binding to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share the benzothiazine core structure but lack the tert-butyl group, resulting in different solubility and stability properties.
Benzoxazinones: These compounds have an oxygen atom in place of sulfur in the thiazine ring, leading to distinct chemical and biological properties.
Uniqueness: tert-Butyl 4H-3,1-benzothiazine-7-carboxylate is unique due to the presence of the tert-butyl group, which enhances its stability and solubility. This makes it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
65276-89-3 |
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Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl 4H-3,1-benzothiazine-7-carboxylate |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)9-4-5-10-7-17-8-14-11(10)6-9/h4-6,8H,7H2,1-3H3 |
InChI Key |
URNXWUTUHICKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(CSC=N2)C=C1 |
Origin of Product |
United States |
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